molecular formula C11H11BrN2O2 B555188 6-Bromo-DL-tryptophan CAS No. 33599-61-0

6-Bromo-DL-tryptophan

Cat. No. B555188
CAS RN: 33599-61-0
M. Wt: 283,13 g/mole
InChI Key: OAORYCZPERQARS-UHFFFAOYSA-N
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Description

6-Bromo-DL-tryptophan is a tryptophan analogue . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.130 .


Molecular Structure Analysis

The InChI code for 6-Bromo-DL-tryptophan is 1S/C11H11BrN2O2/c12-7-1-2-8-6 (3-9 (13)11 (15)16)5-14-10 (8)4-7/h1-2,4-5,9,14H,3,13H2, (H,15,16) .


Physical And Chemical Properties Analysis

6-Bromo-DL-tryptophan appears as a pale white solid .

Scientific Research Applications

Tryptophan derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . They have high added value and are widely used in the chemical, food, polymer, and pharmaceutical industries . They play an important role in treating diseases and improving life .

The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum, and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives .

In the case of halogenated tryptophan like 6-Bromo-DL-tryptophan, a green method is used by many scholars, that is, halogenase to catalyze the halogenation reaction .

  • Marine Animal Defense Mechanisms

    • Application: Brominated tryptophan analogs are found in peptides that marine animals, such as cone snails, ascidians, hagfish, annelids, sea urchins, and sponges, use for chemical defenses .
    • Method: These peptides are produced through post-translational modification .
    • Results: The peptides show important biological activities, including antimicrobial, insecticidal, hemolytic, and cytotoxic activities .
  • Potential Medical Applications

    • Application: Peptides containing brominated tryptophan analogs show pharmacological activities that can be further explored for medical applications .
    • Method: These peptides bind to specific receptors, show antimicrobial activities, and have antitumor activity .
    • Results: While no brominated tryptophan-containing peptide from a marine animal has been approved for therapeutic use yet, their distinct characteristics make them promising candidates for further studies .
  • Biochemical Research

    • Application: 6-Bromo-DL-tryptophan is an analog of tryptophan and is used in biochemical research .
    • Method: As a tryptophan analog, it can be incorporated into peptides and proteins in place of tryptophan to study protein structure and function .
    • Results: The specific results would depend on the particular study, but the use of tryptophan analogs can provide valuable insights into protein dynamics .
  • Marine Animal Chemical Defenses

    • Application: Brominated tryptophan analogs are found in peptides that marine animals use for chemical defenses .
    • Method: These peptides are produced through post-translational modification .
    • Results: The peptides show important biological activities, including antimicrobial, insecticidal, hemolytic, and cytotoxic activities .
  • Potential Therapeutic Applications

    • Application: Peptides containing brominated tryptophan analogs show pharmacological activities that can be further explored for medical applications .
    • Method: These peptides bind to specific receptors, show antimicrobial activities, and have antitumor activity .
    • Results: While no brominated tryptophan-containing peptide from a marine animal has been approved for therapeutic use yet, their distinct characteristics make them promising candidates for further studies .

Safety And Hazards

6-Bromo-DL-tryptophan should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . Store the container tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAORYCZPERQARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393036
Record name 6-BROMO-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-DL-tryptophan

CAS RN

33599-61-0
Record name 6-BROMO-DL-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Konda-Yamada, C Okada, K Yoshida, Y Umeda… - Tetrahedron, 2002 - Elsevier
… , their N-Cbz derivatives and t-butyl ester were conveniently synthesized enantiospecifically by optical resolution using d-aminoacylase from N-acetyl-7′ and 6′-bromo-dl-tryptophan …
Number of citations: 63 www.sciencedirect.com
JW Ellefson, MP Ledbetter, AD Ellington - Nature chemical biology, 2018 - nature.com
… These were either grown in conditions with 2xYT media (high concentration tryptophan media) with or without addition of 1 mM 5-bromo-dl-tryptophan or 1 mM 6-bromo-dl-tryptophan. …
Number of citations: 53 www.nature.com
SY Wang, J Zhao, HD Que - Chemistry of Natural Compounds, 2019 - Springer
Iotrochamide B is the first cinnamoyl amino acid reported from the marine sponge Iotrochota sp. The total synthesis of the marine indole alkaloid iotrochamide B was achieved by …
Number of citations: 3 link.springer.com
HB Park, YC Lam, JP Gaffney, JC Weaver… - IScience, 2019 - cell.com
Although in recent years there has been an increased awareness of the widespread nature of biofluorescence in the marine environment, the diversity of the molecules responsible for …
Number of citations: 24 www.cell.com
J Meier, E Schreier - Headache: The Journal of Head and Face …, 1976 - Wiley Online Library
… paration of DL-tryptophan- [6-3H] 6 (20-25 Ci/mmol) by catalytic halogen-tritium exchange in 6-bromo-DL-tryptophan 5. Biosynthetic incorporation of the labeled tryptophan into paspalic …
JW Ellefson - 2016 - repositories.lib.utexas.edu
The central dogma of molecular biology forms the most basic (and fundamental) paradigm of how life operates. Despite its elegant simplicity, scientists are still uncovering enigmas of …
Number of citations: 2 repositories.lib.utexas.edu
HW Tseng - 2023 - depositonce.tu-berlin.de
Incorporation of aromatic non-canonical amino acids in the orange carotenoid protein with spectral signature study using design Page 1 Incorporation of Aromatic Non-Canonical Amino …
Number of citations: 2 depositonce.tu-berlin.de
YC Lam - 2019 - search.proquest.com
The survival of any organism depends on important signaling molecules. Signaling molecules, which can be primary or secondary metabolites, are essential for organism …
Number of citations: 0 search.proquest.com
MX Zhao, IZM Wang, MX Wang, ICH Yanb, ZT Huang
Number of citations: 0
M Göhl - 2016 - epub.uni-bayreuth.de
… For the preparation of the brominated alkaloid racemic N-acetyl-6-bromo-DL-tryptophan was obtained by a Leimgruber-Batcho indole synthesis and subsequent condensation with L-…
Number of citations: 4 epub.uni-bayreuth.de

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